Trimethylsilyl cyanide

説明

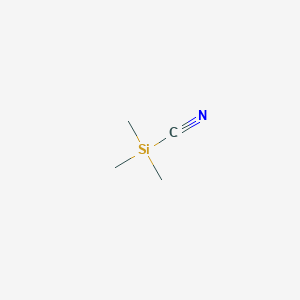

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064766 | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |

| Record name | Trimethylsilyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7677-24-9 | |

| Record name | Trimethylsilyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanecarbonitrile, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylsilyl Cyanide from Trimethylsilyl Chloride and Alkali Metal Cyanides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and indispensable reagent in modern organic synthesis, serving as a safer and more manageable substitute for the highly toxic hydrogen cyanide. Its application spans a wide range of transformations, most notably in the cyanosilylation of carbonyls to form cyanohydrins, which are crucial intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical building blocks. This technical guide provides a comprehensive overview of the primary synthetic route to trimethylsilyl cyanide: the reaction of trimethylsilyl chloride (TMSCl) with alkali metal cyanides. This document details various experimental protocols, summarizes quantitative data in comparative tables, and illustrates the reaction workflow, offering researchers and process chemists a practical resource for the laboratory-scale and industrial production of this key synthetic intermediate.

Introduction

The synthesis of this compound from trimethylsilyl chloride and an alkali metal cyanide is a nucleophilic substitution reaction at the silicon center. The general transformation is depicted below:

(CH₃)₃SiCl + MCN → (CH₃)₃SiCN + MCl (where M = Na, K, Li)

While the stoichiometry is straightforward, the reaction's efficiency is highly dependent on several factors, including the choice of alkali metal cyanide, solvent, catalyst, and reaction temperature. This guide will explore the nuances of these parameters to provide a thorough understanding of the synthesis.

Reaction Parameters and Their Influence

The selection of reagents and conditions is critical for achieving high yields and purity of this compound. The following sections discuss the key variables in this synthesis.

Alkali Metal Cyanides

Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most commonly employed cyanide sources due to their availability and cost-effectiveness.[1] Lithium cyanide (LiCN) can also be used and is sometimes prepared in situ.[2][3] The reactivity of the alkali metal cyanide can be influenced by its solubility in the reaction medium, which is often addressed through the choice of solvent and the use of catalysts.

Solvents

A variety of solvents can be used for this reaction, with polar aprotic solvents being the most common. N-methylpyrrolidone (NMP) is frequently used, acting as both a solvent and a catalyst.[1] Other high-boiling aprotic solvents are also effective, particularly in industrial settings where the product is distilled directly from the reaction mixture.[4] The reaction can also be carried out in the absence of a solvent, which can simplify purification.

Catalysts

Catalysts are often employed to enhance the reaction rate and improve yields. Key catalysts include:

-

Alkali Metal Iodides: Sodium iodide (NaI) or potassium iodide (KI) are highly effective catalysts.[1][5] They are thought to function by an in-situ Finkelstein-type reaction, generating a more reactive trimethylsilyl iodide intermediate.

-

N-Methylpyrrolidone (NMP): In sub-stoichiometric amounts, NMP acts as a powerful catalyst, even at room temperature.[1][6]

-

Phase-Transfer Catalysts: In systems with low solubility of the cyanide salt, phase-transfer catalysts can be used to facilitate the reaction.[1]

-

Crown Ethers: These can be used to solubilize potassium cyanide in organic solvents, thereby increasing its reactivity.[7]

-

Heavy Metal Cyanides: Catalytic amounts of heavy metal cyanides have also been reported to be effective.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound.

| Method | Alkali Metal Cyanide | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hünig et al. | NaCN (22% excess) | Phase-transfer catalyst | N-Methylpyrrolidone | 90-100 | 30-36 | 60-70 | [1] |

| Rasmussen et al. | KCN (250% excess) | None | N-Methylpyrrolidone | Reflux | 16 | 71 | [1] |

| Improved Room Temp. Process | NaCN or KCN (equimolar) | Alkali Metal Iodide & NMP | None | 15-25 | ~12 | up to 90 | [1] |

| High Temp. Distillation | Alkali Metal Cyanide (equimolar) | Heavy Metal Cyanide | High-boiling aprotic solvent | 130-250 | N/A | Good | [4] |

Table 1: Comparison of Synthetic Methods for this compound

| Reagent | Molar Ratio (relative to TMSCl) | Notes |

| Trimethylsilyl Chloride | 1 | |

| Alkali Metal Cyanide | ~1 | Stoichiometric amounts are sufficient in catalyzed reactions.[1] |

| Alkali Metal Iodide | 0.05 - 0.15 | Typically 10 mol%.[5] |

| N-Methylpyrrolidone | 0.15 - 0.25 | Typically 20 mol%.[5] |

Table 2: Typical Reagent Stoichiometry for the Catalyzed Room Temperature Synthesis

Experimental Protocols

Caution: this compound is highly toxic and readily hydrolyzes to release hydrogen cyanide gas.[3] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Room Temperature Synthesis with Catalytic Alkali Metal Iodide and N-Methylpyrrolidone

This procedure is based on a high-yield, room-temperature method.[1][5]

Reagents:

-

Potassium Cyanide (KCN), dried: 1 mol

-

Trimethylsilyl Chloride (TMSCl): 1 mol

-

Potassium Iodide (KI): 0.1 mol

-

N-Methylpyrrolidone (NMP): 0.2 mol

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stirrer, add the dried potassium cyanide and potassium iodide.

-

Add the trimethylsilyl chloride to the flask.

-

To this suspension, add the N-methylpyrrolidone.

-

Stir the reaction mixture at room temperature (22°C) for approximately 12 hours.

-

Monitor the reaction for completion (e.g., by ¹H-NMR, which will show the disappearance of the TMSCl peak and the appearance of the TMSCN peak).

-

The this compound can be isolated by direct distillation from the reaction vessel. The boiling point of this compound is 114-117°C.[2] An isolated yield of approximately 88% can be expected.[1]

Protocol 2: Synthesis with in situ Generated Lithium Cyanide

This protocol provides an alternative route using lithium cyanide generated from acetone (B3395972) cyanohydrin.[2]

Part A: Preparation of Lithium Cyanide

-

In a round-bottom flask under a nitrogen atmosphere, suspend lithium hydride (0.624 mol) in anhydrous tetrahydrofuran (B95107) (500 mL).

-

Cool the stirred suspension in an ice bath and add acetone cyanohydrin (0.501 mol) dropwise over 15 minutes.

-

Remove the ice bath and stir the mixture for 2 hours at room temperature.

-

Evaporate the solvent on a rotary evaporator and dry the resulting white lithium cyanide in vacuo for 3 hours.

Part B: Synthesis of this compound

-

In a separate flask under a nitrogen atmosphere, charge trimethylchlorosilane (0.500 mol) and bis[2-(2-methoxyethoxy)ethyl] ether (100 mL).

-

Add the prepared lithium cyanide to this stirred solution over 15 minutes, maintaining the temperature at or below 35°C with periodic cooling.

-

Stir the suspension overnight at room temperature.

-

Isolate the product by vacuum distillation. The product will distill at 25-55°C under a pressure of 50 mm.

-

Carefully redistill the collected liquid to obtain pure this compound (bp 114-117°C).

Reaction Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from trimethylsilyl chloride and an alkali metal cyanide.

Caption: Workflow for this compound Synthesis.

Safety Considerations

-

Toxicity: this compound is extremely toxic and is a source of hydrogen cyanide. Handle with extreme caution in a well-ventilated fume hood.[6][8]

-

Moisture Sensitivity: TMSCN reacts with water to produce highly toxic hydrogen cyanide gas. All glassware must be dry, and the reaction should be conducted under an inert atmosphere.[3]

-

Flammability: this compound is a flammable liquid.[7]

-

Disposal: Dispose of any residual TMSCN by quenching with an alkaline solution of sodium hypochlorite (B82951) (bleach).[8]

Conclusion

The synthesis of this compound from trimethylsilyl chloride and alkali metal cyanides is a well-established and efficient process. By carefully selecting the cyanide source, catalyst, and reaction conditions, high yields of this valuable reagent can be obtained. The room-temperature method utilizing catalytic amounts of an alkali metal iodide and N-methylpyrrolidone offers a particularly attractive route due to its mild conditions, high efficiency, and operational simplicity. This guide provides the necessary technical details for researchers and chemists to safely and effectively produce this compound for its diverse applications in organic synthesis.

References

- 1. US4429145A - Preparation of this compound - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Trimethylsilyl_cyanide [chemeurope.com]

- 4. EP0040356A2 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Trimethylsilyl cyanide

An In-depth Technical Guide to Trimethylsilyl (B98337) Cyanide: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl cyanide (TMSCN), with the chemical formula (CH₃)₃SiCN, is a versatile and important reagent in modern organic synthesis.[1][2] It serves as a more stable and less hazardous substitute for the highly toxic hydrogen cyanide (HCN), enabling the controlled introduction of the cyanide moiety into a wide range of organic molecules.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of TMSCN, detailed experimental protocols for its key reactions, and visual representations of reaction mechanisms to aid in research and development.

Physical and Chemical Properties

This compound is a volatile, colorless to pale yellow liquid with a characteristic almond-like odor.[4][5] It is highly reactive, particularly with protic solvents like water, with which it hydrolyzes to form hydrogen cyanide and trimethylsilanol.[2][4] Care must be taken to handle TMSCN under anhydrous conditions.[6] It is miscible with most common organic solvents.[4][5]

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₉NSi | [7] |

| Molecular Weight | 99.21 g/mol | [2][7] |

| Boiling Point | 114–117 °C | [4][5][7] |

| Melting Point | 8–11 °C | [4][5][7] |

| Density | 0.793 g/mL at 20 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.392 | [4] |

| Flash Point | 1 °C | [7] |

| Solubility | Reacts with water. Soluble in most organic solvents. | [4][5] |

Chemical Reactivity and Safety

TMSCN is a highly flammable liquid and vapor and is fatal if swallowed, in contact with skin, or if inhaled.[8] It reacts violently with water, releasing toxic hydrogen cyanide gas.[8] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and respiratory protection, must be worn.[8][9] It should be stored under an inert atmosphere, typically nitrogen, in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as acids, bases, and water.[6][8]

Key Reactions and Experimental Protocols

This compound is a key reagent in several important organic transformations, including the cyanosilylation of carbonyl compounds, the Strecker synthesis of α-aminonitriles, and the ring-opening of epoxides.

Cyanosilylation of Aldehydes and Ketones

The cyanosilylation of aldehydes and ketones with TMSCN is a fundamental carbon-carbon bond-forming reaction that yields O-trimethylsilyl cyanohydrins.[2][3] These products are valuable synthetic intermediates that can be readily converted to α-hydroxy acids, β-amino alcohols, and other important molecules.[3] The reaction is typically catalyzed by Lewis acids or bases.[3]

3.1.1. Experimental Protocol: Zinc Iodide-Catalyzed Cyanosilylation of Benzophenone (B1666685)

This procedure is adapted from Organic Syntheses.[10]

Materials:

-

Benzophenone (0.12 mol)

-

This compound (0.14 mol)

-

Anhydrous zinc iodide (1.9 mmol)

-

Dry methylene (B1212753) chloride (50 mL)

-

Tetrahydrofuran (B95107) (50 mL)

-

3 N Hydrochloric acid (30 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250-mL one-necked flask equipped with a reflux condenser, magnetic stirring bar, and drying tube, add benzophenone, this compound, anhydrous zinc iodide, and dry methylene chloride.[10]

-

Heat the solution at 65°C in an oil bath for 2 hours.[10]

-

Remove the solvent on a rotary evaporator to yield the crude O-(trimethylsilyl)benzophenone cyanohydrin.[10]

-

To the flask containing the crude product, add tetrahydrofuran and 3 N hydrochloric acid.[10]

-

Heat the mixture at 65°C for 1 hour.[10]

-

Pour the solution into a separatory funnel, add 30 mL of water, and separate the aqueous phase.[10]

-

Extract the aqueous phase three times with 100-mL portions of diethyl ether.[10]

-

Combine the ethereal extracts with the tetrahydrofuran solution, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[10]

-

Recrystallize the resulting yellow solid from 300 mL of toluene and dry under vacuum to yield white crystals of benzophenone cyanohydrin.[10]

3.1.2. Reaction Workflow: Lewis Acid-Catalyzed Cyanosilylation

References

- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Trimethylsilyl cyanide as a safer alternative to hydrogen cyanide in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for the preparation of amines, carboxylic acids, and various heterocyclic scaffolds integral to pharmaceuticals and agrochemicals. For decades, the use of hydrogen cyanide (HCN) has been a standard method for cyanation. However, its extreme toxicity and high volatility pose significant safety and handling challenges.[1] Trimethylsilyl cyanide (TMSCN) has emerged as a superior and safer alternative, offering comparable or enhanced reactivity in a more manageable liquid form.[2][3] This technical guide provides a comprehensive overview of TMSCN, including a comparative analysis of its physicochemical and toxicological properties against HCN, detailed experimental protocols for its key applications, and visual guides to its reaction mechanisms and handling workflows.

Physicochemical and Toxicological Properties: TMSCN vs. HCN

The primary advantage of TMSCN over HCN stems from its physical properties. TMSCN is a liquid with a significantly higher boiling point, which drastically reduces the risk of inhalation exposure compared to the gaseous HCN.[1][4] While TMSCN is still highly toxic and must be handled with care as it can hydrolyze to release HCN, its liquid state simplifies measurement, transfer, and reaction setup, enhancing overall laboratory safety.[5][6]

Table 1: Comparison of Physicochemical Properties

| Property | This compound (TMSCN) | Hydrogen Cyanide (HCN) |

| CAS Number | 7677-24-9[4] | 74-90-8[5] |

| Molecular Formula | C₄H₉NSi[4] | HCN[5] |

| Molecular Weight | 99.21 g/mol [2] | 27.03 g/mol [5] |

| Physical State | Colorless to pale yellow liquid[3] | Colorless to pale blue gas or liquid[1][7] |

| Boiling Point | 114–117 °C[4] | 25.6 °C |

| Melting Point | 8–11 °C[2] | -13.24 °C |

| Flash Point | 1 °C (closed cup)[2][8] | -18 °C (closed cup)[9] |

| Vapor Pressure | 16.6 mmHg at 25°C | 630 mmHg at 20°C[10] |

| Water Solubility | Reacts/Hydrolyzes[4] | Miscible[11] |

Table 2: Comparison of Toxicological Data and Hazards

| Hazard | This compound (TMSCN) | Hydrogen Cyanide (HCN) |

| GHS Hazard Statements | H225: Highly flammable liquid and vaporH300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects[12][13] | H224: Extremely flammable liquid and vaporH300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects |

| Toxicity Notes | Highly toxic; readily hydrolyzes in the presence of moisture to release hydrogen cyanide.[5][6] Metabolism may also release cyanide.[14] | Extremely toxic; inhibits cellular respiration. Concentrations of 200–500 ppm in air for 30 minutes are usually fatal.[1] |

| LD₅₀ (Oral, Rat) | Data not available; classified as "Fatal if swallowed".[12] | ~3-10 mg/kg[14][15] |

| Primary Route of Exposure | Inhalation, skin absorption, ingestion.[12] | Inhalation, ingestion, skin absorption.[16] |

| Handling Precautions | Must be handled in a well-ventilated fume hood under an inert atmosphere.[6] | Requires stringent safety protocols and specialized equipment due to high volatility and toxicity.[1] |

Logical Workflow: Advantages of TMSCN

The decision to use TMSCN over traditional cyanide sources is based on a clear progression of advantages in safety and handling, leading to more efficient and reliable synthetic outcomes.

References

- 1. A mild and efficient cyanosilylation of ketones catalyzed by a Lewis acid-Lewis base bifunctional catalyst [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. researchgate.net [researchgate.net]

- 15. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrabutyl Orthosilicate (CAS 7677-24-9): Properties, Hazards, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabutyl orthosilicate (B98303) (TBOS), identified by CAS number 7677-24-9. It details its chemical and physical properties, associated hazards, and primary applications in scientific research, with a focus on its role as a precursor in the synthesis of silica-based nanomaterials for drug delivery and tissue engineering.

Chemical and Physical Properties

Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an organosilicon compound with the chemical formula C₁₆H₃₆O₄Si. It is a colorless liquid that serves as a versatile precursor in various chemical syntheses, most notably in the sol-gel process to produce silica (B1680970) (silicon dioxide).

Table 1: Physical and Chemical Properties of Tetrabutyl Orthosilicate

| Property | Value |

| Molecular Formula | C₁₆H₃₆O₄Si |

| Molecular Weight | 320.54 g/mol [1] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | 275 °C (lit.)[3][4] |

| Density | 0.899 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.413 (lit.)[3][4] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; reacts with water.[2] |

| Vapor Density | >1 (vs air) |

Hazards and Safety Information

Tetrabutyl orthosilicate is classified as a hazardous substance and requires careful handling to minimize exposure risks. The primary hazards are associated with its irritant properties and combustibility. Upon contact with moisture, it can evolve n-butanol.

Table 2: Hazard Identification and Safety Precautions for Tetrabutyl Orthosilicate

| Hazard Class | GHS Hazard Statement | Precautionary Measures |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] | Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Flammability | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

Applications in Research and Drug Development

The primary application of tetrabutyl orthosilicate in research is as a precursor for the synthesis of silica-based materials via the sol-gel process.[2] This method allows for the production of silica nanoparticles, thin films, and gels with tunable properties. These materials have significant potential in biomedical applications, including:

-

Drug Delivery Systems: Silica nanoparticles synthesized from TBOS can be loaded with therapeutic agents for targeted delivery.[2]

-

Tissue Engineering Scaffolds: The biocompatibility of silica makes it a suitable material for creating scaffolds that support cell growth and tissue regeneration.[2]

-

Crosslinking Agent: TBOS can act as a crosslinking agent in the production of silicone polymers.[2]

Experimental Protocols

Synthesis of Silica Nanoparticles via Sol-Gel Process (Adapted from TEOS-based protocols)

This protocol describes a general method for synthesizing silica nanoparticles from tetrabutyl orthosilicate using a modified Stöber process. The kinetics of hydrolysis and condensation are slower for TBOS compared to tetraethyl orthosilicate (TEOS) due to the longer butyl chains.

Materials:

-

Tetrabutyl orthosilicate (TBOS)

-

Ethanol (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Temperature-controlled bath

-

Centrifuge

Procedure:

-

In a round-bottom flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution to act as a catalyst. The amount will influence the final particle size.

-

While stirring vigorously, add the desired amount of tetrabutyl orthosilicate to the ethanol-water-ammonia mixture.

-

Allow the reaction to proceed at a controlled temperature for a specified time to allow for the hydrolysis of TBOS and the subsequent condensation to form silica nanoparticles.

-

The resulting nanoparticle suspension can be purified by centrifugation and washing with ethanol and water to remove unreacted reagents.

-

The final silica nanoparticles can be redispersed in a suitable solvent or dried for further characterization and use.

Characterization of Synthesized Silica Nanoparticles

The properties of the synthesized silica nanoparticles can be characterized using various analytical techniques:

-

Dynamic Light Scattering (DLS): To determine the particle size distribution.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si bonds.[5]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and surface functionalization.[5]

Biological Effects and Signaling Pathways of Silica Nanoparticles

Tetrabutyl orthosilicate itself is not known to directly interact with biological signaling pathways. Its biological relevance stems from the properties of the silica nanoparticles it is used to create. Studies on silica nanoparticles have shown that they can induce cellular responses. For instance, exposure of cells to silica nanoparticles has been found to upregulate the TNF (Tumor Necrosis Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . This is a critical consideration for the biocompatibility and potential toxicity of silica-based drug delivery systems.

Visualizations

Caption: Sol-gel process for silica synthesis from TBOS.

Caption: Workflow for drug-loaded silica nanoparticle synthesis.

Caption: Signaling pathways affected by silica nanoparticles.

References

- 1. Tetrabutyl orthosilicate | C16H36O4Si | CID 78500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Tetrabutyl orthosilicate | 4766-57-8 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Trimethylsilyl Cyanide with Water and its Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilyl (B98337) cyanide (TMSCN) is a versatile and widely used reagent in organic synthesis, valued as a less hazardous substitute for hydrogen cyanide (HCN). However, its high reactivity towards water and moisture presents significant handling challenges and can impact reaction outcomes. This technical guide provides a comprehensive overview of the reaction of TMSCN with water, its profound moisture sensitivity, and detailed protocols for its study. Understanding these characteristics is critical for ensuring safety, optimizing reaction conditions, and achieving reproducible results in research and drug development settings.

Introduction

Trimethylsilyl cyanide ((CH₃)₃SiCN) is an organosilicon compound that serves as an important source of the cyanide nucleophile in a variety of organic transformations, including the synthesis of cyanohydrins, aminonitriles, and other nitrile-containing compounds.[1] Despite its utility, TMSCN is extremely sensitive to moisture, readily undergoing hydrolysis to produce highly toxic hydrogen cyanide gas and trimethylsilanol (B90980).[2][3][4] This reactivity necessitates stringent anhydrous handling and storage conditions to maintain its integrity and ensure laboratory safety.[5][6] This guide will delve into the chemical properties, reaction mechanism with water, and experimental methodologies to quantify its moisture sensitivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrolysis products is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrolysis Products

| Property | This compound (TMSCN) | Hydrogen Cyanide (HCN) | Trimethylsilanol ((CH₃)₃SiOH) |

| CAS Number | 7677-24-9 | 74-90-8 | 1066-40-6 |

| Molecular Formula | C₄H₉NSi | CHN | C₃H₁₀OSi |

| Molar Mass ( g/mol ) | 99.21 | 27.03 | 90.20 |

| Appearance | Colorless to pale yellow liquid[7] | Colorless gas or liquid | Colorless liquid |

| Boiling Point (°C) | 114-117 | 26 | 99-100 |

| Melting Point (°C) | 8-11 | -13.4 | -46 |

| Density (g/mL at 20°C) | 0.793 | 0.687 (liquid) | 0.813 |

| Solubility in Water | Reacts violently | Miscible | Slightly soluble |

Reaction with Water and Moisture Sensitivity

This compound reacts rapidly and exothermically with water in a hydrolysis reaction. This reaction is irreversible and results in the formation of trimethylsilanol and hydrogen cyanide.[2][3] The presence of even trace amounts of moisture in solvents or on glassware can lead to the decomposition of TMSCN, reducing its efficacy in chemical reactions and generating hazardous HCN gas.[5]

The overall chemical equation for the hydrolysis of this compound is:

(CH₃)₃SiCN + H₂O → (CH₃)₃SiOH + HCN[2]

Due to this high reactivity, all manipulations involving TMSCN should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6]

Reaction Pathway

The hydrolysis of this compound proceeds through a nucleophilic attack of water on the silicon atom. The lone pair of electrons on the oxygen atom of water attacks the electrophilic silicon center of TMSCN, leading to a pentacoordinate silicon intermediate. This is followed by the departure of the cyanide ion and a proton transfer to form the final products, trimethylsilanol and hydrogen cyanide.

Experimental Protocols for Studying TMSCN Hydrolysis

Objective

To monitor the hydrolysis of this compound in a controlled environment and quantify the rate of reaction and the formation of hydrogen cyanide.

Materials and Equipment

-

This compound (TMSCN), analytical grade

-

Anhydrous solvent (e.g., acetonitrile, dioxane)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Oven-dried glassware (e.g., Schlenk flask, syringes)

-

Spectrometer (FTIR or NMR) with a suitable reaction cell

-

Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS)

-

Headspace autosampler

-

Standard solutions of HCN for GC calibration

Experimental Workflow

Detailed Methodology

5.4.1 Preparation of Reagents and Glassware

-

All glassware must be thoroughly oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of inert gas or in a desiccator.

-

Anhydrous solvent should be obtained from a solvent purification system or freshly distilled over a suitable drying agent.

-

All manipulations of TMSCN must be performed under an inert atmosphere in a glovebox or using Schlenk techniques.

-

Prepare a stock solution of TMSCN in the chosen anhydrous solvent to a known concentration (e.g., 0.1 M).

-

Prepare a solution of deionized water in the same anhydrous solvent at a known concentration.

5.4.2 In-situ Spectroscopic Monitoring (FTIR or NMR)

This method allows for the real-time monitoring of the disappearance of the TMSCN reactant and the appearance of the trimethylsilanol product.

-

Transfer a known volume of the TMSCN stock solution into a pre-dried and inerted IR or NMR reaction cell.

-

Acquire a background spectrum (t=0) of the TMSCN solution.

-

Using a gas-tight syringe, rapidly inject a stoichiometric or excess amount of the water/solvent solution into the reaction cell with vigorous mixing.

-

Immediately begin acquiring spectra at regular time intervals.

-

For FTIR analysis, monitor the decrease in the intensity of the nitrile (-C≡N) stretching peak of TMSCN (around 2200 cm⁻¹) and the appearance of the O-H stretching peak of trimethylsilanol (around 3200-3400 cm⁻¹).

-

For ¹H NMR analysis, monitor the decrease in the singlet peak corresponding to the trimethylsilyl protons of TMSCN and the appearance of the singlet for the trimethylsilyl protons of trimethylsilanol.

-

The rate of reaction can be determined by plotting the concentration of TMSCN (proportional to peak intensity/area) versus time.

5.4.3 Quantification of Hydrogen Cyanide by Headspace Gas Chromatography

This method quantifies the formation of the volatile HCN product.

-

In a series of headspace vials under an inert atmosphere, add a known volume of the TMSCN stock solution.

-

Initiate the reaction in each vial by injecting the water/solvent solution.

-

At specified time points, quench the reaction in one of the vials (e.g., by rapid cooling or addition of a non-protic base).

-

Equilibrate the vial in the headspace autosampler at a controlled temperature.

-

Inject a sample of the headspace into the GC-NPD or GC-MS.

-

Identify and quantify the HCN peak by comparison with a calibration curve generated from standard solutions of HCN.

-

Plot the concentration of HCN generated over time to determine the rate of its formation.

Data Presentation and Analysis

The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.

Table 2: Hypothetical Kinetic Data for TMSCN Hydrolysis

| Time (s) | [TMSCN] (M) - from Spectroscopy | [HCN] (M) - from Headspace GC |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

From this data, the order of the reaction with respect to TMSCN and water can be determined, and the rate constant can be calculated.

Safety Precautions

-

This compound is highly toxic and flammable. It should only be handled by trained personnel in a well-ventilated chemical fume hood.[8][10]

-

Exposure to TMSCN or its hydrolysis product, hydrogen cyanide, can be fatal. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.

-

An emergency plan for cyanide exposure should be in place, and an approved cyanide antidote kit should be readily available.

-

All waste containing TMSCN or cyanide must be quenched and disposed of according to institutional and regulatory guidelines. A common method involves quenching with an alkaline solution of sodium hypochlorite (B82951) (bleach).[3]

Conclusion

The extreme moisture sensitivity of this compound is a critical consideration for its safe and effective use in scientific research and drug development. The rapid and exothermic hydrolysis to produce toxic hydrogen cyanide necessitates stringent anhydrous handling protocols. The experimental methodologies outlined in this guide, employing in-situ spectroscopic monitoring and headspace gas chromatography, provide a robust framework for quantifying the kinetics of this reaction. A thorough understanding and control of the reaction of TMSCN with water are paramount for ensuring experimental reproducibility, optimizing synthetic yields, and maintaining a safe laboratory environment.

References

- 1. resource.aminer.org [resource.aminer.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trimethylsilyl_cyanide [chemeurope.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. The Highly Efficient 1,4-Addition of TMSCN to Aromatic Enones Catalyzed by CsF with Water as the Additive [organic-chemistry.org]

- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]

Pioneering Synthesis of Trimethylsilyl Cyanide: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive overview of the seminal discovery and first successful synthesis of trimethylsilyl (B98337) cyanide (TMSCN), a pivotal reagent in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the original experimental protocols, presents key quantitative data, and illustrates the foundational synthetic pathway.

Introduction: A New Tool for Organic Synthesis

The advent of organosilicon chemistry has provided a versatile toolkit for synthetic chemists. Among these reagents, trimethylsilyl cyanide ((CH₃)₃SiCN or TMSCN) has emerged as a crucial and widely used source of the cyanide nucleophile. Its discovery and initial synthesis marked a significant step forward, offering a more soluble and reactive alternative to traditional inorganic cyanides for various transformations. This guide revisits the pioneering work that introduced this indispensable compound to the scientific community.

The Discovery and First Synthesis

The first documented synthesis of this compound was reported by J. J. McBride Jr. and H. C. Beachell in 1952.[1] Their work, published in the Journal of the American Chemical Society, laid the groundwork for the widespread application of TMSCN in organic synthesis. The synthesis was achieved through the reaction of a trimethylsilyl halide with silver cyanide.

Physical and Chemical Properties

This compound is a colorless, volatile liquid that is sensitive to moisture. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NSi | |

| Molecular Weight | 99.21 g/mol | |

| Boiling Point | 114–117 °C | |

| Melting Point | 8–11 °C | |

| Density | 0.793 g/mL at 20 °C |

Experimental Protocol: The First Synthesis by McBride and Beachell (1952)

A representative modern procedure for a related synthesis is detailed below, which avoids the use of the more expensive silver cyanide.

Illustrative Modern Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound from trimethylchlorosilane and potassium cyanide.

Materials:

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Potassium cyanide (KCN)

-

N-Methylpyrrolidone (NMP)

-

Potassium iodide (KI) (catalyst)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with finely powdered and dried potassium cyanide and a catalytic amount of potassium iodide.

-

Anhydrous N-methylpyrrolidone is added to the flask to create a slurry.

-

Freshly distilled trimethylchlorosilane is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to a specified temperature and stirred for several hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid precipitate (potassium chloride) is removed by filtration under an inert atmosphere.

-

The filtrate is then purified by fractional distillation to yield pure this compound.

Quantitative Data for a Representative Synthesis:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) |

| Trimethylchlorosilane | 108.64 | 1.0 | 108.2 g | - |

| Potassium Cyanide | 65.12 | 1.0 | 65.1 g | - |

| N-Methylpyrrolidone | 99.13 | - | (solvent) | - |

| Potassium Iodide | 166.00 | 0.1 | 16.5 g | - |

| This compound | 99.21 | - | 87.2 g | ~88% |

Note: The values in this table are based on a specific patented procedure and are provided for illustrative purposes.[2]

Reaction Pathway and Workflow

The synthesis of this compound from trimethylchlorosilane and an alkali metal cyanide proceeds via a nucleophilic substitution reaction. The cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion from the silicon center.

Caption: Workflow for the synthesis of this compound.

Conclusion

The initial synthesis of this compound by McBride and Beachell in 1952 was a landmark achievement that introduced a valuable reagent to the field of organic chemistry. While the original method utilizing silver cyanide has largely been supplanted by more economical and efficient procedures employing alkali metal cyanides, the foundational discovery remains a cornerstone of organosilicon chemistry. The continued development of synthetic methodologies for TMSCN underscores its importance in modern research and drug development, facilitating the construction of complex molecules with precision and efficiency.

References

An In-depth Technical Guide to the Nitrile-Isocyanide Equilibrium of Trimethylsilyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium between trimethylsilyl (B98337) cyanide (TMSCN) and its isomer, trimethylsilyl isocyanide. Trimethylsilyl cyanide is a widely utilized reagent in organic synthesis, serving as a less hazardous substitute for hydrogen cyanide in processes like the formation of cyanohydrins, Strecker amino acid synthesis, and the synthesis of α-amino nitriles.[1][2][3][4] Understanding the inherent equilibrium between the nitrile and isocyanide forms is critical for predicting reactivity, optimizing reaction conditions, and elucidating reaction mechanisms.

The Nitrile-Isocyanide Tautomerism

This compound, with the chemical formula (CH₃)₃SiCN, is a volatile liquid that primarily exists as the nitrile isomer.[1] However, it is in a rapid and labile equilibrium with a minor amount of the isomeric trimethylsilyl isocyanide, (CH₃)₃Si-N⁺≡C⁻.[1][5] This contrasts with its carbon analogue, tert-butyl nitrile, which does not readily isomerize.[1] The predominant species in the liquid is the cyanide form, but the presence of the isocyanide, though in a small amount, can be significant in certain chemical transformations.[5]

The equilibrium can be represented as follows:

(CH₃)₃Si-C≡N (Nitrile) ⇌ (CH₃)₃Si-N⁺≡C⁻ (Isocyanide)

This dynamic relationship is a key feature of TMSCN's chemistry. The isocyanide form, for instance, can be stabilized through complexation with metals.[1]

Quantitative Analysis of the Equilibrium

The equilibrium between this compound and trimethylsilyl isocyanide has been investigated quantitatively, primarily through spectroscopic methods. The data reveals the thermodynamic parameters governing this isomerization, highlighting the greater stability of the nitrile form.

Table 1: Quantitative Data for the TMSCN ⇌ TMSNC Equilibrium

| Parameter | Value | Method of Determination | Reference |

| Isocyanide Abundance | ~10% at room temperature | Infrared Spectroscopy | [5] |

| Enthalpy of Isomerization (ΔH°) | 4.1 ± 0.2 kcal/mol | Variable-Temperature Infrared Spectroscopy | [5] |

The positive enthalpy change (ΔH°) indicates that the isomerization from the nitrile to the isocyanide is an endothermic process. Consequently, an increase in temperature will shift the equilibrium towards the formation of the isocyanide isomer, although the nitrile remains the major component under typical conditions.

Experimental Protocols

3.1. Synthesis of this compound

Several methods are established for the synthesis of TMSCN, with the choice often depending on the desired scale and the availability of starting materials.

-

Method A: From Lithium Cyanide and Trimethylsilyl Chloride This is a common laboratory-scale preparation.[2]

-

Preparation of Lithium Cyanide (LiCN): Anhydrous lithium cyanide is prepared first. A detailed procedure involves the reaction of lithium hydride with acetone (B3395972) cyanohydrin in anhydrous tetrahydrofuran (B95107) (THF).[6] The solvent is then removed under vacuum to yield dry, white LiCN powder.[6]

-

Reaction: The prepared lithium cyanide is added to a stirred solution of trimethylsilyl chloride in a suitable solvent like bis[2-(2-methoxyethoxy)ethyl] ether.[6]

-

Workup: The reaction mixture, a milky suspension, is stirred overnight at room temperature.[6] The volatile product, this compound, is then isolated by vacuum distillation.[6] The product typically distills between 114-117°C and solidifies upon cooling.[2][6]

-

-

Method B: From Alkali Metal Cyanides and Trimethylsilyl Chloride This method avoids the separate preparation of LiCN and can be performed with sodium or potassium cyanide.

-

Reaction Setup: An alkali metal cyanide (e.g., NaCN or KCN) and trimethylsilyl chloride are mixed in approximately equimolar amounts.[7]

-

Catalysis: The reaction is carried out in the presence of catalytic amounts of an alkali metal iodide (e.g., NaI or KI) and N-methylpyrrolidone (NMP).[7][8]

-

Conditions: The reaction proceeds at room temperature (15-25°C) over several hours (e.g., 12 hours).[7][8]

-

Isolation: The pure this compound is obtained directly by distillation from the reaction vessel, with yields reported to be in the 87-90% range.[7]

-

3.2. Spectroscopic Determination of Equilibrium

Variable-temperature infrared (IR) spectroscopy is the primary technique used to experimentally determine the equilibrium composition and thermodynamic parameters.[5]

-

Sample Preparation: A pure sample of this compound is introduced into a variable path-length gas cell that has been thoroughly evacuated and dried.[5]

-

Data Acquisition: The cell is placed within an IR spectrophotometer, and spectra are recorded over a range of temperatures. The key spectral region is between 1850-2250 cm⁻¹.[5]

-

Spectral Analysis: The C≡N stretching frequency for the nitrile isomer (Me₃SiCN) appears as a strong band around 2198 cm⁻¹. The N⁺≡C⁻ stretch for the isocyanide isomer (Me₃SiNC) is observed as a weaker band near 2095 cm⁻¹.[5]

-

Equilibrium Constant Calculation: Assuming the absorbance of each band adheres to the Beer-Lambert law, the ratio of the absorbances (A) of the two peaks (A₂₁₉₈ / A₂₀₉₅) is proportional to the ratio of the concentrations of the two isomers, allowing for the calculation of the equilibrium constant (K) at each temperature.

-

Thermodynamic Analysis: The enthalpy of the reaction (ΔH°) is determined from the temperature dependence of the equilibrium constant. This is achieved by plotting the natural logarithm of the absorbance ratio (ln(A₂₁₉₈ / A₂₀₉₅)) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔH°/R, where R is the gas constant.[5]

Conclusion

The nitrile-isocyanide equilibrium of this compound is a fundamental aspect of its chemical nature. While the nitrile form is thermodynamically favored and constitutes the vast majority of the bulk material, the presence of the isocyanide isomer in a dynamic equilibrium is well-established.[1][5] Quantitative studies using infrared spectroscopy have precisely measured the small population of the isocyanide form and the endothermic nature of its formation.[5] For professionals in drug development and organic synthesis, this knowledge is paramount for understanding the dual reactivity of TMSCN and for designing synthetic strategies that leverage or mitigate the influence of the isocyanide tautomer.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl_cyanide [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 7677-24-9 [chemicalbook.com]

- 5. Trimethylsilyl isocyanide - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4429145A - Preparation of this compound - Google Patents [patents.google.com]

- 8. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

A Technical Guide to the Stability and Storage of Trimethylsilyl Cyanide (TMSCN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) cyanide (TMSCN), a volatile and colorless to yellow liquid, is a versatile and indispensable reagent in modern organic synthesis.[1] It serves as a more stable and manageable equivalent of the highly toxic hydrogen cyanide (HCN), facilitating a wide range of transformations, most notably the cyanosilylation of carbonyls and the synthesis of α-aminonitriles.[1] Despite its utility, the inherent instability and severe toxicity of TMSCN demand a thorough understanding of its properties to ensure safe and effective use. This guide provides an in-depth overview of the stability, storage, and handling protocols for TMSCN, tailored for professionals in research and drug development.

Section 1: Physicochemical and Stability Data

Proper handling and storage protocols are dictated by the physicochemical properties of TMSCN. The compound is characterized by high volatility, a low flash point, and extreme sensitivity to moisture.

| Property | Value | References |

| Molecular Formula | C₄H₉NSi | [2] |

| Molecular Weight | 99.21 g/mol | [3] |

| Appearance | Clear, colorless to yellow liquid | [4] |

| Melting Point | 8 to 11 °C (46 to 52 °F) | [2][3] |

| Boiling Point | 114 to 117 °C (237 to 243 °F) | [2][5][6] |

| Density | 0.793 g/mL at 20 °C | [2][6] |

| Flash Point | 1 °C (33.8 °F) | [2][6] |

| Refractive Index | n20/D 1.392 | [2][6] |

| Solubility | Miscible with most organic solvents; reacts with water | [4] |

| Shelf Life | Varies by supplier; typically 12-60 months if unopened | [3][7] |

Section 2: Stability, Reactivity, and Hazards

TMSCN is stable only under specific, controlled conditions.[8] Its high reactivity is the primary source of handling hazards.

Moisture Sensitivity and Hydrolysis

The most critical instability of TMSCN is its rapid and violent reaction with water, protic solvents (e.g., alcohols), or even atmospheric moisture.[8][9] This exothermic hydrolysis reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas and trimethylsilanol (B90980).[2][8] The trimethylsilanol can subsequently condense to form hexamethyldisiloxane. Due to this reactivity, all manipulations must be conducted under strictly anhydrous conditions.[10]

Thermal Decomposition

While stable at recommended storage temperatures, heating TMSCN can lead to decomposition, producing hazardous gases including hydrogen cyanide, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[11] Containers may rupture violently if heated.

Flammability

TMSCN is a highly flammable liquid and vapor with a flash point of only 1°C.[2][12] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[9] Vapors can also form explosive mixtures with air.[9][12]

Chemical Incompatibilities

TMSCN must be stored away from a variety of substances to prevent dangerous reactions:

-

Acids: Contact with acids, including strong oxidizing acids, can cause violent reactions and the liberation of toxic gas.[9]

-

Bases: The combination of bases and nitriles can also produce hydrogen cyanide.[9]

-

Oxidizing Agents: Incompatible with strong oxidizers.[8]

Section 3: Recommended Storage and Handling

Strict adherence to proper storage and handling protocols is mandatory to mitigate the risks associated with TMSCN.

| Condition | Specification | Rationale | References |

| Atmosphere | Under a dry, inert atmosphere (e.g., nitrogen, argon). | To prevent hydrolysis from atmospheric moisture. | [8][9][10] |

| Temperature | In a cool, dry, well-ventilated area. Refrigeration (2-8°C) is recommended. | To minimize volatility, decomposition, and pressure buildup. | [4][9][13] |

| Ignition Sources | Away from heat, sparks, open flames, and static discharge sources. | To prevent ignition of the highly flammable liquid and vapors. | [9][10][12] |

| Container | Tightly sealed, original, or approved containers (e.g., amber glass, lined steel). | To prevent leakage and contamination with air/moisture. | [9][10][12] |

| Location | Store in a designated, locked, and fireproof flammable liquids cabinet. | To ensure security, containment, and safety in case of fire. | [10][12] |

| Segregation | Store away from all incompatible materials (acids, bases, water, oxidizers). | To prevent hazardous chemical reactions. | [8][9] |

Handling Procedures:

-

All work must be conducted within a certified chemical fume hood.[10]

-

Use appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical splash goggles, face shield, and double-layered gloves (e.g., nitrile).[8]

-

Employ inert atmosphere techniques (e.g., Schlenk line or glovebox) for transfers. Use non-sparking tools.[11][12]

-

Ensure all equipment is grounded to prevent static discharge.[11]

-

Always have a cyanide antidote kit readily available and ensure personnel are trained in its use.

Section 4: Mechanism of Toxicity

The primary toxicity of TMSCN arises from its in-vivo decomposition to the cyanide ion (CN⁻).[14] Cyanide is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding blocks the final step of electron transfer to oxygen, halting ATP production and leading to rapid cellular hypoxia and, potentially, death.[14]

Section 5: Experimental Protocols

Protocol for Synthesis of TMSCN

This protocol is adapted from established methods and avoids the direct handling of HCN.[1][15][16] Caution: This procedure must be performed by trained personnel in a well-ventilated fume hood.

Materials:

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous potassium cyanide (KCN), finely powdered and dried

-

Potassium iodide (KI), catalytic amount

-

N-methylpyrrolidone (NMP), anhydrous, catalytic amount

-

Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

-

Setup: Assemble the reaction apparatus and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.

-

Charging Flask: Charge the flask with anhydrous KCN (1.0 eq), potassium iodide (0.1 eq), and N-methylpyrrolidone (0.2 eq).

-

Addition of TMSCl: Add trimethylsilyl chloride (1.0 eq) to the suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 22°C) for 12-24 hours under a nitrogen atmosphere. Monitor the reaction for completion by GC analysis of an aliquot.

-

Isolation: Once the reaction is complete, isolate the product by direct fractional distillation from the reaction mixture under a nitrogen atmosphere. The product, TMSCN, typically distills at 114-117°C.[15][16]

Protocol for Purity Assessment by Gas Chromatography (GC)

Purity of TMSCN is crucial for reaction outcomes and can be assessed by GC.[5][17]

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: 8-ft column packed with 5% OV-17 on Anachrome ABS (or equivalent non-polar to mid-polarity capillary column, e.g., DB-5).[5][17]

-

Carrier Gas: Helium or Nitrogen.

-

Temperatures:

-

Injector: 150°C

-

Detector: 250°C

-

Oven: Isothermal at 80°C or a temperature ramp (e.g., 50°C to 150°C at 10°C/min).

-

Procedure:

-

Sample Preparation: Under an inert atmosphere, prepare a dilute solution of the TMSCN sample in an anhydrous, inert solvent (e.g., hexane (B92381) or toluene). A typical concentration is ~1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: Run the GC program and record the chromatogram.

-

Purity Calculation: Determine the purity by calculating the peak area percentage of the TMSCN peak relative to the total area of all peaks in the chromatogram.

Protocol for Safe Quenching and Disposal

Excess or waste TMSCN must be neutralized before disposal due to its extreme toxicity.

Method 1: Alkaline Hydrolysis [8][18]

-

In a fume hood, place a large flask equipped with a stirrer containing a dilute (~1-2 M) sodium hydroxide (B78521) (NaOH) solution in an ice bath.

-

Very slowly, add the TMSCN dropwise to the stirring, cooled NaOH solution. This will hydrolyze the TMSCN to sodium cyanide (NaCN) and trimethylsilanol. The reaction is exothermic; maintain the temperature below 25°C.

-

Once the addition is complete, continue stirring for several hours to ensure complete hydrolysis.

-

The resulting aqueous solution containing sodium cyanide must be treated as hazardous cyanide waste and disposed of according to institutional and local regulations, typically via oxidative treatment (e.g., with sodium hypochlorite).

Method 2: Oxidative Quenching with Bleach [2][18]

-

In a fume hood, prepare a solution of household bleach (sodium hypochlorite, ~5-8%) diluted with an equal volume of water in a flask equipped with a stirrer and cooled in an ice bath.

-

Very slowly, add the TMSCN dropwise to the vigorously stirring bleach solution. This process both hydrolyzes and oxidizes the resulting cyanide to the much less toxic cyanate (B1221674) ion (OCN⁻).

-

After addition is complete, allow the mixture to stir for several hours (or overnight) at room temperature to ensure complete destruction of the cyanide.

-

The final solution should be tested for the absence of cyanide before being neutralized and disposed of according to local regulations.

Conclusion

This compound is a powerful synthetic tool whose utility is matched by its significant hazards. Its stability is critically dependent on the strict exclusion of moisture and incompatible materials. Adherence to the storage, handling, and disposal protocols outlined in this guide is essential for ensuring the safety of laboratory personnel and the integrity of experimental work. A comprehensive understanding of its reactive nature is the foundation of its safe and successful application in research and development.

References

- 1. This compound | 7677-24-9 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 7677-24-9 CAS | this compound | Cyanides | Article No. 0354D [lobachemie.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound 98 7677-24-9 [sigmaaldrich.com]

- 7. This compound 98 7677-24-9 [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. lobachemie.com [lobachemie.com]

- 13. bio.vu.nl [bio.vu.nl]

- 14. This compound | C4H9NSi | CID 82115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US4429145A - Preparation of this compound - Google Patents [patents.google.com]

- 16. EP0076413A2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. orgsyn.org [orgsyn.org]

- 18. reddit.com [reddit.com]

The Core of Cyanosilylation: A Technical Guide to Reactions with TMSCN

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into a molecule is a pivotal transformation in organic synthesis, opening gateways to a diverse array of valuable functional groups. Among the methodologies to achieve this, the cyanosilylation of carbonyl compounds using trimethylsilyl (B98337) cyanide (TMSCN) stands out as a robust and versatile strategy. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, catalytic systems, experimental protocols, and applications, with a particular focus on its relevance in drug discovery and development.

The Reaction Mechanism: A Tale of Activation

The cyanosilylation of aldehydes and ketones with TMSCN is not a spontaneous process. It necessitates the activation of either the carbonyl compound or the TMSCN, and in some cases, both. The generally accepted mechanism proceeds through the nucleophilic addition of the cyanide ion to the carbonyl carbon. The role of the catalyst is crucial in facilitating this process.

Lewis Acid Catalysis: Lewis acids activate the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from TMSCN.

Lewis Base Catalysis: Lewis bases, on the other hand, can interact with TMSCN, forming a hypervalent silicon intermediate. This enhances the nucleophilic character of the cyanide group, which then readily attacks the carbonyl carbon.

Catalytic Systems: A Diverse Toolkit

A wide array of catalysts has been developed for the cyanosilylation of carbonyls, offering varying degrees of reactivity, selectivity, and functional group tolerance.

| Catalyst Type | Examples | Typical Catalyst Loading (mol%) | Key Advantages |

| Lewis Acids | TiCl₄, ZnI₂, In(OTf)₃, B(C₆F₅)₃, AuCl₃[1][2][3] | 0.05 - 10 | High reactivity, broad substrate scope. |

| Lewis Bases | N-methylmorpholine N-oxide (NMO), N-Heterocyclic Carbenes (NHCs), Phosphines[1][4][5] | 0.01 - 5 | Mild reaction conditions, high yields.[5] |

| Organocatalysts | Thioureas, Chiral Amino Alcohols[1] | 1 - 10 | Enantioselective synthesis. |

| Metal Complexes | Salen-Al complexes, Ag(I) and Cu(II) coordination polymers, Vanadate complexes[1][6][7] | 0.2 - 5 | High efficiency, potential for unique selectivity.[6][7] |

| Heterogeneous Catalysts | Montmorillonite K10, Polystyrene-supported phosphonium (B103445) salts[1] | 0.5 - 5 | Ease of separation and catalyst recycling.[1] |

Experimental Protocols

General Procedure for Lewis Acid Catalyzed Cyanosilylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

Anhydrous solvent (e.g., CH₂Cl₂, THF, MeCN) (5-10 mL)

-

Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol, 10 mol%)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the Lewis acid catalyst to the stirred solution.

-

Slowly add TMSCN dropwise to the reaction mixture.

-

Stir the reaction at the same temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to afford the desired O-silylated cyanohydrin.

Example: Gold(III)-Catalyzed Cyanosilylation of Acetophenone[3]

Materials:

-

Acetophenone (B1666503) (1.0 mmol)

-

Gold(III) chloride (AuCl₃) (0.01 mmol, 1 mol%)

-

This compound (TMSCN) (1.2 mmol)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (2 mL)

Procedure:

-

In a vial, dissolve acetophenone and AuCl₃ in anhydrous CH₂Cl₂.

-

Add TMSCN to the solution at room temperature.

-

Stir the mixture for 30 minutes.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the corresponding cyanohydrin trimethylsilyl ether.

Quantitative Data Summary

The efficiency of cyanosilylation reactions is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Cyanosilylation of Aldehydes with Various Catalysts

| Aldehyde | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | N-Heterocyclic Carbene | 0.5 | THF | 10 min | 98 | [5] |

| 4-Chlorobenzaldehyde | NbF₅ | 0.5 | Solvent-free | 10 min | 96 | [1] |

| n-Hexanal | (Et₄N)₂[VO₂(CN)₃] | 0.02 | Acetonitrile | 20 s | >99 | [8] |

| Crotonaldehyde | KCN/18-crown-6 | - | - | - | 88 | [9] |

Table 2: Cyanosilylation of Ketones with Various Catalysts

| Ketone | Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |

| Acetophenone | N-methylmorpholine N-oxide | 10 | CH₂Cl₂ | 1 h | 95 | [4] |

| Cyclohexanone | AuCl₃ | 1 | CH₂Cl₂ | 30 min | 98 | [3] |

| 2-Adamantanone | {Et₄N}₄[V₄O₁₂] | 0.2 | Acetonitrile | 15 min | 52 | [7] |

| Benzophenone | KCN/18-crown-6 | - | - | - | 98 | [9] |

Applications in Drug Development

Cyanohydrins, the products of cyanosilylation, are versatile intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[10] The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, which are prevalent in drug structures.

-

α-Hydroxy Acids: Hydrolysis of the nitrile group in cyanohydrins leads to the formation of α-hydroxy acids, which are important chiral building blocks in many pharmaceuticals.

-

β-Amino Alcohols: Reduction of the nitrile group affords β-amino alcohols, a structural motif present in many drugs, including antivirals and bronchodilators.

-

Access to Chiral Centers: The development of asymmetric cyanosilylation reactions provides an efficient route to enantiomerically enriched cyanohydrins, which are crucial for the synthesis of single-enantiomer drugs, leading to improved efficacy and reduced side effects.

The strategic application of cyanosilylation in the early stages of drug discovery allows for the rapid generation of diverse compound libraries for biological screening. Furthermore, its efficiency and scalability make it an attractive method for process development and the large-scale synthesis of active pharmaceutical ingredients (APIs). The versatility of the cyano group chemistry enables medicinal chemists to explore a wider chemical space in their quest for novel therapeutic agents.

References

- 1. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]

- 4. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of cyanooxovanadate and cyanosilylation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05879G [pubs.rsc.org]

- 8. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Trimethylsilyl Cyanide in the Strecker Synthesis of α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker synthesis is a cornerstone reaction in organic chemistry for the preparation of α-amino acids and their derivatives, which are fundamental building blocks for pharmaceuticals and other biologically active molecules. This application note details the use of trimethylsilyl (B98337) cyanide (TMSCN) as a safer and more efficient cyanide source in the one-pot, three-component Strecker reaction for the synthesis of α-aminonitriles. TMSCN offers significant advantages over traditional, highly toxic cyanide reagents like HCN and KCN, including improved solubility in organic solvents and easier handling.[1][2][3][4] This document provides an overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for various catalytic systems.

Introduction

The synthesis of α-aminonitriles via the Strecker reaction is a classic yet continually evolving method first reported in 1850.[5] These compounds are crucial intermediates in the synthesis of α-amino acids. The traditional three-component condensation involves an aldehyde or ketone, an amine, and a cyanide source. While effective, the use of hydrogen cyanide (HCN) or alkali metal cyanides poses significant handling risks due to their extreme toxicity.[2]

Trimethylsilyl cyanide (TMSCN) has emerged as a superior alternative, offering a safer and more versatile approach to the Strecker synthesis.[1][2][4] Its high solubility in organic solvents and amenability to mild reaction conditions have broadened the scope and applicability of this important transformation.[1] Numerous catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, have been developed to facilitate the efficient reaction of aldehydes, ketones, and amines with TMSCN, often in a one-pot fashion.[1][6][7][8]

Reaction Mechanism

The TMSCN-mediated Strecker synthesis typically proceeds through a two-step pathway in a one-pot reaction. First, the aldehyde or ketone reacts with the amine to form an imine intermediate. This condensation is often facilitated by a catalyst that acts as a Lewis acid, activating the carbonyl group.[1] In the subsequent step, the catalyst can also activate the imine, making it more electrophilic for the nucleophilic attack of the cyanide from TMSCN. The reaction is completed by hydrolysis to yield the final α-aminonitrile product.[1]

Caption: Mechanism of the TMSCN-mediated Strecker Synthesis.

Advantages of Using this compound

The use of TMSCN in the Strecker synthesis offers several key advantages over traditional cyanide sources:

-

Enhanced Safety: TMSCN is less volatile and toxic than HCN, making it easier and safer to handle in a laboratory setting.[2][4]

-

Improved Solubility: It is highly soluble in a wide range of organic solvents, which facilitates homogeneous reaction conditions.[1]

-

Mild Reaction Conditions: Reactions with TMSCN can often be carried out under mild, and even neutral, conditions, which helps to preserve sensitive functional groups in the substrates.[2]

-